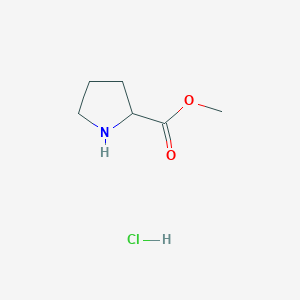

Methyl pyrrolidine-2-carboxylate hydrochloride

Número de catálogo B555560

Peso molecular: 165.62 g/mol

Clave InChI: HQEIPVHJHZTMDP-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05411955

Procedure details

600 ml of technical-grade methanol are introduced into a multinecked flask equipped with dropping funnel and internal thermometer, with ice/sodium chloride cooling. 2.4 mol of thionyl chloride are added dropwise in such a way that the temperature of the reaction solution does not exceed -5° C. Then, 2.18 mol of proline are added in portions in the course of approximately 10 minutes. The mixture is stirred for approximately 4 hours at 40° C. and subsequently for three days at room temperature, and the solution is greatly concentrated, the residue is taken up several times in methanol to remove excess thionyl chloride, and the mixture is reconcentrated. After drying the product for several hours in a lukewarm water bath in an evacuated flask, the target compound is obtained in quantitative yield. Some of the oily crude product crystallises after being left to stand over several days.

[Compound]

Name

ice sodium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

S(Cl)([Cl:3])=O.[NH:5]1[CH2:12][CH2:11][CH2:10][C@H:6]1[C:7]([OH:9])=[O:8].[CH3:13]O>>[ClH:3].[NH:5]1[CH2:12][CH2:11][CH2:10][CH:6]1[C:7]([O:9][CH3:13])=[O:8] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

ice sodium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

2.4 mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

2.18 mol

|

|

Type

|

reactant

|

|

Smiles

|

N1[C@H](C(=O)O)CCC1

|

Step Four

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred for approximately 4 hours at 40° C. and subsequently for three days at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

does not exceed -5° C

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the solution is greatly concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess thionyl chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying the product for several hours in a lukewarm water bath in an evacuated flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the target compound is obtained in quantitative yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Some of the oily crude product crystallises

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after being left

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand over several days

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

Cl.N1C(CCC1)C(=O)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |